Allosteric P2X1/P2X3 Antagonism: ATA vs. Orthosteric Inhibitor NF449 — Mechanistic and Selectivity Divergence
ATA is a nanomolar-potency allosteric antagonist selective for αβ-methylene-ATP-sensitive P2X1 and P2X3 receptors with IC50 values of 8.6 nM (rP2X1R) and 72.9 nM (rP2X3R), while showing >10-fold weaker inhibition of P2X2/3 (760 nM), >2,500-fold for P2X2 (22 µM), and >8,800-fold for P2X7 (118 µM) [1]. In radioligand binding assays, 30 µM ATA did not displace [3H]-ATP, confirming a non-competitive, allosteric binding mode [1]. In contrast, NF449 is a competitive orthosteric antagonist at rP2X1 (IC50 0.28 nM) but exhibits ~430-fold lower potency at P2X2/3 receptors (IC50 120 nM) [2]. This mechanistic divergence — allosteric negative modulation by ATA vs. orthosteric competition by NF449 — determines fundamentally different pharmacological profiles in tissues co-expressing P2X subtypes.
| Evidence Dimension | P2X receptor subtype inhibition potency and mechanism |
|---|---|
| Target Compound Data | ATA rP2X1 IC50 = 8.6 nM; rP2X3 IC50 = 72.9 nM; rP2X2/3 IC50 = 760 nM; rP2X2 IC50 = 22 µM; rP2X7 IC50 = 118 µM (allosteric, no [3H]-ATP displacement at 30 µM) |
| Comparator Or Baseline | NF449 rP2X1 IC50 = 0.28 nM; rP2X2/3 IC50 = 120 nM (competitive orthosteric antagonist displacing ATP) |
| Quantified Difference | Selectivity ratio (P2X3 vs. P2X2/3): ATA = 10.4-fold; NF449 = 429-fold. ATA binds allosteric site; NF449 competes at orthosteric ATP binding pocket. |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant rat P2X receptors; radioligand binding with [3H]-αβ-methylene-ATP |
Why This Matters
For studies on sensory neurons co-expressing P2X1, P2X2/3, and P2X3 receptors, ATA's balanced selectivity enables P2X1/P2X3-preferring pharmacological isolation without the extreme P2X1 bias of NF449 that can miss P2X3-mediated contributions.
- [1] Obrecht, A.S., Urban, N., Schaefer, M., Röse, A., Kless, A., Meents, J.E., Lampert, A., Abdelrahman, A., Müller, C.E., Schmalzing, G., Hausmann, R., 2019. Identification of aurintricarboxylic acid as a potent allosteric antagonist of P2X1 and P2X3 receptors. Neuropharmacology, 158, 107749. View Source
- [2] Braun, K., Rettinger, J., Ganso, M., Kassack, M., Hildebrandt, C., Ullmann, H., Nickel, P., Schmalzing, G., Lambrecht, G., 2001. NF449: a subnanomolar potency antagonist at recombinant rat P2X1 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(3), pp.285-290. View Source
